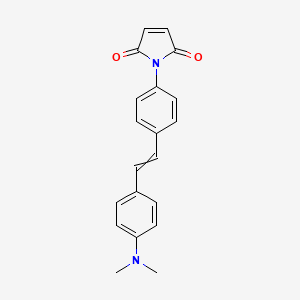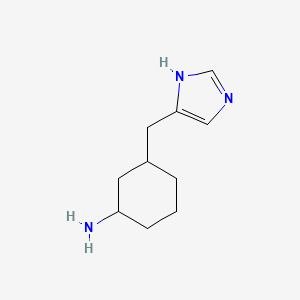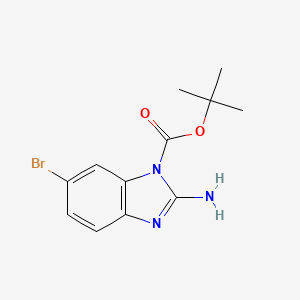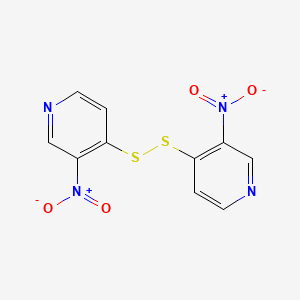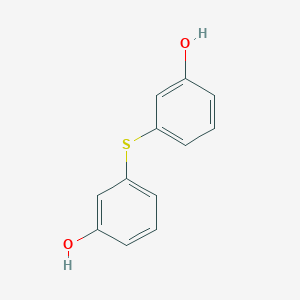
3,3'-Sulfanediyldiphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfanediyldiphenol typically involves the reaction of thiophenol with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of 3,3’-Sulfanediyldiphenol may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of transition metal catalysts can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Sulfanediyldiphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiophenol derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenol derivatives .
Applications De Recherche Scientifique
3,3’-Sulfanediyldiphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfanediyldiphenol involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The sulfur atom can also engage in redox reactions, contributing to the compound’s antioxidant properties .
Comparaison Avec Des Composés Similaires
4,4’-Sulfanediyldiphenol: Similar structure but with phenol groups in the para position.
3,3’-Dithiodiphenol: Contains two sulfur atoms connecting the phenol groups.
Bisphenol A: A well-known compound with two phenol groups connected by a carbon atom.
Uniqueness: 3,3’-Sulfanediyldiphenol is unique due to the presence of a single sulfur atom connecting the phenol groups, which imparts distinct chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
63572-32-7 |
|---|---|
Formule moléculaire |
C12H10O2S |
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
3-(3-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H10O2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H |
Clé InChI |
GOWCECVOTUONTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC2=CC=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


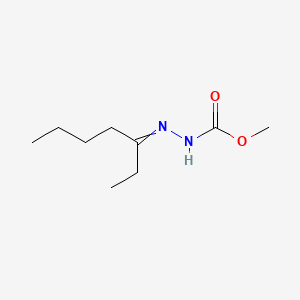
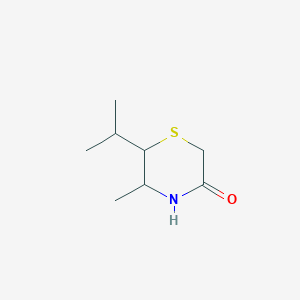
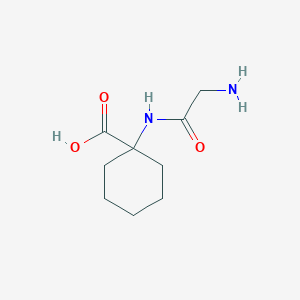

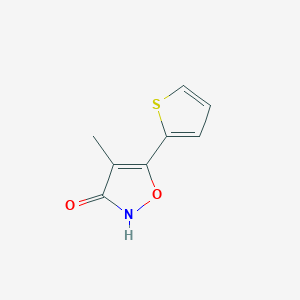
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)

